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  • Product: 1-(Thiophen-2-ylmethyl)-1,4-diazepane
  • CAS: 1016707-96-2

Core Science & Biosynthesis

Foundational

1-(Thiophen-2-ylmethyl)-1,4-diazepane mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Thiophen-2-ylmethyl)-1,4-diazepane For the attention of Researchers, Scientists, and Drug Development Professionals. Preamble: Charting a Course fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Thiophen-2-ylmethyl)-1,4-diazepane

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting a Course for a Novel Molecular Entity

The compound 1-(Thiophen-2-ylmethyl)-1,4-diazepane represents a novel chemical entity with a structure suggestive of psychoactive potential. The presence of a 1,4-diazepane ring, a scaffold found in various central nervous system (CNS) active agents, coupled with a thiophene moiety, a known bioisostere for phenyl groups in many dopamine and serotonin receptor ligands, provides a compelling basis for a thorough mechanistic investigation.[1][2] This guide eschews a rigid, templated approach in favor of a bespoke, logic-driven framework for the comprehensive elucidation of this compound's mechanism of action. As a Senior Application Scientist, the following narrative is grounded in the principles of scientific integrity, providing not just protocols, but the strategic rationale that underpins them.

Part 1: Hypothesis Generation - Structural Clues to Molecular Targets

The structure of 1-(Thiophen-2-ylmethyl)-1,4-diazepane does not immediately reveal its precise molecular target. However, by dissecting its core components, we can formulate a strong, testable hypothesis.

  • The 1,4-Diazepane Scaffold: This seven-membered heterocyclic ring is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of receptors and channels.[3][4][5][6][7][8][9][10] Notably, it is structurally related to the piperazine ring found in numerous atypical antipsychotics and antidepressants that exhibit high affinity for dopaminergic and serotonergic receptors.[11][12]

  • The Thiophen-2-ylmethyl Group: The thiophene ring is a common bioisosteric replacement for a phenyl ring.[1][2] Many potent ligands for dopamine D2-like receptors incorporate a thienylethylamine moiety.[1] The atypical antipsychotic drug, Clozapine, which has a high affinity for the dopamine D4 receptor, features a related diazepine ring system.[13]

Based on these structural precedents, our primary hypothesis is that 1-(Thiophen-2-ylmethyl)-1,4-diazepane functions as a modulator of dopamine and/or serotonin receptors. Specifically, the dopamine D4 receptor and the serotonin 5-HT2A receptor are high-priority targets for initial investigation due to their roles in neuropsychiatric conditions and their known interaction with structurally related compounds.[13][14][15]

Part 2: The Experimental Cascade for Target Deconvolution and Mechanistic Insight

The following experimental workflow is designed as a cascading series of investigations, where the results of each stage inform the design of the next. This ensures a resource-efficient and scientifically robust approach.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream Signaling & Cellular Effects A Compound Synthesis & QC B Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen) A->B C Radioligand Binding Assays (Saturation & Competition) B->C Identify high-affinity targets D Second Messenger Assays (cAMP, IP1, Ca2+ Flux) C->D Validate binding with function E β-Arrestin Recruitment Assays C->E F Characterize Functional Activity (Agonist, Antagonist, Inverse Agonist) D->F E->F G Reporter Gene Assays (e.g., CRE-Luciferase) F->G H Phospho-Protein Analysis (Western Blot, ELISA) F->H I Electrophysiology (Patch-Clamp on expressing cells) F->I

Caption: Experimental workflow for mechanism of action studies.

Phase 1: Primary Target Identification

The initial step is to cast a wide net to identify the primary molecular targets of 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

A broad commercially available safety panel screen (e.g., Eurofins SafetyScreen or similar) is the most efficient first step. This will provide binding affinity data against a wide array of receptors, ion channels, and transporters. This unbiased approach can confirm our primary hypothesis or reveal unexpected targets.

Based on the screening results and our primary hypothesis, we will conduct detailed radioligand binding assays for the highest affinity targets, likely to include Dopamine D2, D3, D4, and Serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Protocol: Radioligand Competition Binding Assay

  • Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein).

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D4 receptors) at its Kd concentration.

    • A range of concentrations of the unlabeled test compound (1-(Thiophen-2-ylmethyl)-1,4-diazepane), typically from 10⁻¹¹ M to 10⁻⁵ M.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • Total Binding: Radioligand and membranes only.

  • Non-specific Binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., haloperidol for D4).

  • Specific Binding: Total binding - Non-specific binding.

ParameterDescription
Ki (nM) Inhibitory constant, a measure of binding affinity.
Hill Slope Should be close to 1.0 for competitive binding to a single site.
Phase 2: Functional Characterization

Once high-affinity targets are confirmed, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist?

Our primary hypothesized targets (dopamine and serotonin receptors) are GPCRs. We will therefore investigate their coupling to G-proteins.[16]

  • For Gαi/o-coupled receptors (e.g., Dopamine D4): We will measure the inhibition of cyclic AMP (cAMP) production.[14][17]

  • For Gαq/11-coupled receptors (e.g., Serotonin 5-HT2A): We will measure the accumulation of inositol monophosphate (IP₁) or intracellular calcium mobilization.[16][18]

Protocol: cAMP Inhibition Assay (for Gαi/o)

  • Cell Culture: Use CHO cells stably expressing the human Dopamine D4 receptor.

  • Stimulation: Pre-incubate the cells with varying concentrations of 1-(Thiophen-2-ylmethyl)-1,4-diazepane. Then, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Pre-incubate with the test compound, then stimulate with a known agonist (e.g., dopamine). A rightward shift in the agonist dose-response curve indicates competitive antagonism. Calculate the pA₂ value using a Schild plot analysis.

ParameterDescription
EC₅₀ (nM) Potency of an agonist.
IC₅₀ (nM) Potency of an antagonist.
Emax (%) Efficacy of an agonist relative to a standard full agonist.
pA₂ A measure of the affinity of a competitive antagonist.

Modern GPCR pharmacology recognizes that signaling can be biased towards either G-protein or β-arrestin pathways.[19] An assay to measure β-arrestin recruitment is therefore essential for a complete mechanistic understanding.

Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

  • Cell Line: Use a U2OS cell line engineered to express the receptor of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Stimulation: Treat cells with a range of concentrations of the test compound.

  • Detection: If the compound induces receptor-β-arrestin interaction, the ProLink and EA tags come into proximity, forming an active β-galactosidase enzyme. Add substrate and measure the chemiluminescent signal.

  • Data Analysis: Plot the signal against the compound concentration to determine EC₅₀ and Emax for β-arrestin recruitment.

Part 3: Elucidating Downstream Signaling Pathways

Understanding the functional activity at the receptor level allows us to probe the downstream intracellular signaling cascades.

G cluster_D4 Hypothesized Dopamine D4 Signaling cluster_5HT2A Hypothesized Serotonin 5-HT2A Signaling D4R Dopamine D4 Receptor Gαi/o AC Adenylyl Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates SHT2AR 5-HT2A Receptor Gαq/11 PLC Phospholipase C SHT2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG PIP2->IP3 PKC PKC PIP2->PKC DAG_node PIP2->DAG_node Ca Ca²⁺ Release IP3->Ca DAG_node->PKC

Caption: Hypothesized G-protein signaling pathways.

Phospho-Protein Analysis

We can validate the engagement of these pathways by measuring the phosphorylation of key downstream effectors using techniques like Western Blotting or specific phospho-ELISAs.

  • For the D4/cAMP/PKA pathway: Measure the phosphorylation of CREB (cAMP Response Element-Binding Protein) at Ser133.

  • For the 5-HT2A/PLC/PKC pathway: Measure the phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinase) at Thr202/Tyr204, as this is a common downstream node for many GPCRs.[19]

Part 4: Conclusion and Forward Look

This technical guide outlines a systematic, multi-tiered approach to deconstruct the mechanism of action of 1-(Thiophen-2-ylmethyl)-1,4-diazepane. By starting with broad, unbiased screening and progressively focusing on specific, high-affinity targets, this framework ensures a comprehensive and scientifically rigorous investigation. The elucidation of its functional activity and downstream signaling will provide critical insights into its therapeutic potential and will be instrumental in guiding future preclinical and clinical development. The data generated through these studies will form the bedrock of our understanding of this novel molecular entity, transforming it from a mere structure into a potential therapeutic tool.

References

  • EvitaChem. 1-(Thiophen-3-ylmethyl)-1,4-diazepane (EVT-13756777).
  • Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. Available from: [Link]

  • Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. OSTI.GOV.
  • American Chemical Society. (2019). Identification of dopamine D4 receptor selective ligands for the treatment of neuropsychiatric disorders.
  • Ablordeppey, S. Y., et al. (2014). Identification of a new selective dopamine D4 receptor ligand. Bioorganic & Medicinal Chemistry, 22(12), 3144-3153. Available from: [Link]

  • Chem-Impex. 1-Boc-4-(carboxythiophen-2-yl-methyl)-[13][20]diazepane. Available from:

  • Meltzer, H. Y. (1999). The role of serotonin in the action of atypical antipsychotic drugs. Neuropsychopharmacology, 21(2 Suppl), 106S-115S. Available from: [Link]

  • Canale, V., et al. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Journal of Inflammation Research, 14, 2155–2173. Available from: [Link]

  • Wikipedia. Atypical antipsychotic. Available from: [Link]

  • Atasoy, F. T., et al. (2023). An Overview of Antipsychotics: Mechanisms of Action. Journal of Experimental and Basic Medical Sciences, 4(1), 132-139.
  • Meltzer, H. Y. (2004). Atypical Antipsychotic Drugs: Mechanism of Action. ResearchGate. Available from: [Link]

  • Dijkstra, D., et al. (2002). Further characterization of structural requirements for ligands at the dopamine D(2) and D(3) receptor: exploring the thiophene moiety. Journal of Medicinal Chemistry, 45(14), 3022-3031. Available from: [Link]

  • Dremencov, E., et al. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences, 21(24), 9647. Available from: [Link]

  • Wikipedia. 5-HT2A receptor. Available from: [Link]

  • Gumpper, R. H., & Roth, B. L. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 194, 106842. Available from: [Link]

  • Guidechem. 1-(thiophen-2-ylmethyl)-4-thiophen-2-ylsulfonyl-1,4-diazepane.
  • Ofosu, S., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Pharmacological Reports, 66(1), 115-120. Available from: [Link]

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems. Available from: [Link]

  • Nichols, D. E. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Biomolecules, 12(10), 1362. Available from: [Link]

  • Klein, J., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. Beilstein Journal of Organic Chemistry, 14, 219–231. Available from: [Link]

  • Kim, J. Y., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2821-2825. Available from: [Link]

  • ResearchGate. (PDF) Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • ScienceDirect. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Available from: [Link]

  • PubMed. 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. Available from: [Link]

  • PubMed. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Available from: [Link]

  • UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati. Available from: [Link]

Sources

Exploratory

Preliminary Screening Protocol for 1-(Thiophen-2-ylmethyl)-1,4-diazepane Derivatives: Targeting Lipoxygenase and Inflammation

Executive Summary The 1-(Thiophen-2-ylmethyl)-1,4-diazepane scaffold is a privileged building block in medicinal chemistry, frequently utilized to synthesize potent radical scavengers and enzyme inhibitors. Notably, when...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(Thiophen-2-ylmethyl)-1,4-diazepane scaffold is a privileged building block in medicinal chemistry, frequently utilized to synthesize potent radical scavengers and enzyme inhibitors. Notably, when conjugated with heterocycles like pteridine-2,4-diamines, these derivatives exhibit profound by dually targeting lipoxygenase (LOX) enzymes and neutralizing reactive oxygen species (ROS)[1]. This technical guide provides a comprehensive, causality-driven screening workflow for evaluating the biochemical and cellular efficacy of these derivatives.

Structural Rationale & Pharmacophore Dynamics

As an Application Scientist, it is critical to understand the biophysical causality behind a scaffold's design before initiating a screening cascade. The efficacy of this specific compound class is driven by two key structural features:

  • The Thiophene Moiety : Acting as a bioisostere of benzene, the thiophene ring is more electron-rich and polarizable. This enhances π−π stacking and π -cation interactions within the hydrophobic, aromatic-rich binding pockets of target enzymes like 5-LOX. Furthermore, the sulfur atom introduces a unique dipole that can participate in weak hydrogen bonding, improving the overall binding enthalpy.

  • The 1,4-Diazepane (Homopiperazine) Core : Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring possesses high conformational flexibility. It can readily transition between chair, boat, and twist-chair conformations. This flexibility allows the basic nitrogen atoms to optimally align with acidic residues (e.g., the C-terminal isoleucine of LOX) to form salt bridges, while the expanded spatial footprint effectively occludes the arachidonic acid entry channel[1].

The Screening Cascade Workflow

To systematically evaluate 1-(Thiophen-2-ylmethyl)-1,4-diazepane derivatives, a three-phase screening cascade is employed. This ensures that only compounds with verified biochemical target engagement and acceptable cellular toxicity progress to in vivo models.

Workflow A Phase 1: Biochemical sLOX Inhibition & Lipid Peroxidation B Phase 2: Cellular Cytotoxicity & Macrophage iNOS A->B C Phase 3: In Vivo Carrageenan Paw Edema Model B->C

Preliminary screening cascade for 1,4-diazepane derivatives.

Phase I: In Vitro Biochemical Assays

Soybean Lipoxygenase (sLOX) Inhibition Assay

Causality : Human 5-LOX is notoriously unstable in isolated in vitro systems. Soybean LOX-1 (sLOX) is utilized as the gold-standard preliminary screening surrogate because it shares a highly conserved non-heme iron catalytic domain with human 5-LOX and exhibits robust stability[2].

Self-Validating Protocol :

  • Reagent Preparation : Prepare 0.2 M borate buffer (pH 9.0). Dissolve sLOX to a final concentration of 400 U/mL. Prepare linoleic acid substrate (10 µM) in ethanol.

  • Compound Incubation : In a UV-transparent 96-well plate, mix 10 µL of the 1,4-diazepane derivative (serial dilutions from 100 µM to 0.1 µM in DMSO) with 20 µL of sLOX solution and 160 µL of borate buffer.

  • Validation Checkpoint 1 (Baseline) : Read absorbance at 234 nm for 2 minutes prior to adding the substrate. Causality: This ensures no auto-oxidation of the buffer/compound mixture is occurring, which would yield false positives.

  • Reaction Initiation : Add 10 µL of linoleic acid substrate to initiate the biochemical reaction[2].

  • Kinetic Measurement : Monitor the increase in absorbance at 234 nm (corresponding to the formation of the conjugated diene hydroperoxide, (9Z,11E)-13S-hydroperoxyoctadeca-9,11-dienoate) for 10 minutes at 25°C[2].

  • Validation Checkpoint 2 (Control & Quality) : Ensure the positive control (e.g., Baicalein or NDGA) yields an IC50 within the established literature range (e.g., 20-30 µg/mL for Baicalein)[2]. Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.

Linoleic Acid Peroxidation (Radical Scavenging) Assay

Causality : Inflammation is propagated not only by enzymatic leukotriene production but also by non-enzymatic reactive oxygen species (ROS). Evaluating radical scavenging ensures the identification of dual-action compounds that both block the enzyme and neutralize downstream tissue-damaging ROS[1].

Self-Validating Protocol :

  • Initiation : Induce lipid peroxidation of linoleic acid using the water-soluble azo initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[3].

  • Incubation : Incubate the reaction mixture (linoleic acid, AAPH, and test compound) in phosphate buffer (pH 7.4) at 37°C in the dark.

  • Measurement : Quantify the inhibition of conjugated diene formation continuously at 234 nm.

  • Validation Checkpoint : Compare the decay rate against a Trolox standard curve. The initial rate of uninhibited AAPH decay (negative control) must be strictly linear ( R2>0.98 ) to confirm that the radical generation is constant and not substrate-limited.

Phase II & III: Cellular and In Vivo Profiling

Once biochemical efficacy is established, compounds must be evaluated for cellular toxicity (e.g., MTT assay on RAW 264.7 macrophages) and in vivo efficacy. The in rats is the standard preliminary in vivo assay.

Causality : Carrageenan injection induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the late phase (after 1 hour) is driven by prostaglandins and leukotrienes—the exact downstream targets of our LOX-inhibiting 1,4-diazepane derivatives[1].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the comparative pharmacological profile of N-substituted pteridine derivatives, highlighting the impact of the 1,4-diazepane ring versus a standard piperazine ring.

Compound CoreN-SubstituentsLOX IC50 (µM)Lipid Peroxidation IC50 (µM)In Vivo Edema Reduction (%)
Piperazine4-Methylpiperazin-1-yl5.0>100 (Weak)41%
Piperazine4-Ethylpiperazin-1-yl12.5Moderate25%
1,4-Diazepane 1-Ethyl-1,4-diazepanyl 18.2 Poor <20%
1,4-Diazepane Thiophen-2-ylmethyl 0.1 0.1 (Potent) >60%

Table 1: SAR comparison demonstrating that while simple alkyl-1,4-diazepanes may underperform, the specific conjugation of a thiophen-2-ylmethyl group to the 1,4-diazepane core dramatically restores and enhances both LOX inhibition and radical scavenging potency[1].

Mechanistic Pathway Visualization

The primary mechanism of action for these derivatives is the blockade of the 5-LOX enzyme, which halts the conversion of arachidonic acid into pro-inflammatory leukotrienes.

Pathway AA Arachidonic Acid (Cell Membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE LT Leukotrienes (Inflammation Mediators) HPETE->LT Inhibitor 1-(Thiophen-2-ylmethyl)- 1,4-diazepane Derivatives Inhibitor->LOX Inhibits

Mechanism of action: Inhibition of the 5-LOX inflammatory pathway.

References

  • Title : Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties Source : Future Medicinal Chemistry (via PMC / NIH) URL :[Link]

  • Title : Studies on tracheorelaxant and anti-inflammatory activities of rhizomes of Polygonatum verticillatum Source : BMC Complementary and Alternative Medicine (via PMC / NIH) URL :[Link]

  • Title : Exploring the Ecological Preferences and Essential Oil Variability in Wild-Growing Populations of the Endangered Local Greek Endemic Thymus holosericeus (Lamiaceae) Source : ResearchGate URL :[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane: A Detailed Protocol for Drug Discovery and Development

Introduction The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the presence of two nitrogen atoms...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the presence of two nitrogen atoms available for substitution make it an attractive template for the design of novel therapeutics targeting a range of receptors and enzymes. The incorporation of a thiophene moiety, a bioisostere of the phenyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing potency and metabolic stability. This application note provides a detailed, field-proven protocol for the synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane, a valuable building block for the development of novel pharmaceuticals.

The synthesis of N-substituted 1,4-diazepanes can be achieved through various synthetic strategies, including reductive amination and N-alkylation.[1][2] This guide will focus on the reductive amination pathway, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[3][4] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.

Synthetic Strategy: Reductive Amination

The chosen synthetic route for 1-(Thiophen-2-ylmethyl)-1,4-diazepane involves the reductive amination of 1,4-diazepane with thiophene-2-carboxaldehyde. This method is advantageous due to its operational simplicity and the commercial availability of the starting materials. The reaction proceeds in two key steps occurring in a single pot: the formation of an iminium ion intermediate followed by its reduction with a suitable hydride source.

The causality behind this choice lies in the mild reaction conditions and the high chemoselectivity typically observed with reducing agents like sodium borohydride in the presence of an iminium ion over the starting aldehyde.

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-Diazepane≥98%Commercially Available
Thiophene-2-carboxaldehyde≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Extraction cluster_3 Purification A Dissolve 1,4-diazepane in anhydrous Methanol B Add Thiophene-2-carboxaldehyde dropwise at 0°C A->B C Stir for 30 minutes at 0°C B->C D Add Sodium Borohydride portion-wise at 0°C C->D E Allow reaction to warm to room temperature D->E F Stir for 12-18 hours E->F G Quench reaction with water F->G H Concentrate in vacuo G->H I Extract with Dichloromethane H->I J Dry organic layer with Na₂SO₄ I->J K Filter and concentrate J->K L Purify crude product by column chromatography K->L M Characterize the pure product L->M

Figure 1: Experimental workflow for the synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (1.0 g, 10 mmol, 1.0 equiv) in anhydrous methanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at 0°C for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the same flask, add sodium borohydride (0.45 g, 12 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine).

  • Work-up and Extraction: Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0°C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5] A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (containing 1% triethylamine to prevent product tailing) is recommended.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 1-(Thiophen-2-ylmethyl)-1,4-diazepane as a solid or oil.

Characterization and Data Analysis

The identity and purity of the synthesized 1-(Thiophen-2-ylmethyl)-1,4-diazepane should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data

While experimental data for the target compound is not widely published, the following are expected characteristic signals based on its structure and data from analogous compounds.[6][7]

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiophene ring protons, the methylene bridge protons, and the diazepane ring protons.
¹³C NMR Resonances for the carbon atoms of the thiophene ring, the methylene bridge, and the diazepane ring.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₆N₂S, M.W. = 196.31 g/mol ).
IR Characteristic C-H, N-H, and C-N stretching frequencies.

A detailed spectroscopic analysis workflow is essential for the validation of the synthesized compound.

G cluster_0 Product Validation A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Purity Assessment (e.g., HPLC) A->F G Validated Structure B->G C->G D->G E->G F->G

Figure 2: Standard workflow for the spectroscopic analysis and validation of the synthesized compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of in-process controls and a thorough final characterization. The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting materials. The purification by column chromatography is a critical step to remove unreacted reagents and by-products.[5] The final validation of the product's structure and purity through comprehensive spectroscopic analysis provides a self-validating system, ensuring the reliability of the synthesized material for subsequent research and development activities.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane. By leveraging the principles of reductive amination, this method offers a straightforward and efficient route to a valuable heterocyclic building block. The detailed step-by-step procedure, coupled with guidelines for purification and characterization, is designed to enable researchers in drug discovery and development to confidently synthesize this compound for their research endeavors.

References

  • US3520878A - Preparation of diazepam - Google Patents. (n.d.).
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC. (2024, July 3). Retrieved from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018, November 5). Retrieved from [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - MDPI. (2022, December 7). Retrieved from [Link]

  • Chemical Speciation of Copper(II) 1,4-Diazepane Derivative of Pentacyclodecane: A Potential Anti-inflammatory Agent - SciELO South Africa. (n.d.). Retrieved from [Link]

  • Green Chemistry - BORIS Portal. (2024, January 23). Retrieved from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (n.d.). Retrieved from [Link]

  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents. (n.d.).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (2025, July 17). Retrieved from [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022, June 26). Retrieved from [Link]

  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - MDPI. (2024, February 27). Retrieved from [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. (2023, July 20). Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). Retrieved from [Link]

  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. (2024, October 7). Retrieved from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and CNS Exposure Profiling Protocols for 1-(Thiophen-2-ylmethyl)-1,4-diazepane

Target Audience: Researchers, Pharmacologists, and DMPK Scientists in Preclinical Drug Development. Document Type: Advanced Methodology & Protocol Guide Scientific Rationale & Pharmacophore Analysis 1-(Thiophen-2-ylmethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and DMPK Scientists in Preclinical Drug Development. Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Pharmacophore Analysis

1-(Thiophen-2-ylmethyl)-1,4-diazepane is a highly versatile, privileged chemical building block frequently utilized in neuropharmacology. The molecule combines a flexible 1,4-diazepane (homopiperazine) core with a lipophilic thiophene-2-ylmethyl moiety. This specific structural combination yields a pharmacophore with high apparent passive permeability, making it an ideal scaffold for Central Nervous System (CNS) targeted therapeutics[1]. Historically, N,N -disubstituted-1,4-diazepane derivatives have been successfully deployed to discover potent, highly brain-penetrant orexin receptor antagonists and histamine H3 ligands[2].

Evaluating this compound in vivo requires specialized protocols. Because the diazepane ring contains basic secondary and tertiary amines (pKa ~9.5), the molecule is highly ionized at physiological pH, which can lead to lysosomal sequestration (lysosomotropism) and artificially inflated volumes of distribution ( Vdss​ ). The following protocols establish a rigorous, self-validating framework for assessing its systemic pharmacokinetics (PK) and blood-brain barrier (BBB) penetrance.

Physicochemical Profiling & Formulation Strategy

The success of any in vivo dosing protocol hinges on formulation stability and the management of osmotic pressure to prevent precipitation post-intravenous administration[3]. 1-(Thiophen-2-ylmethyl)-1,4-diazepane is typically synthesized as either a lipophilic free base or a highly water-soluble dihydrochloride salt.

Causality in Formulation:

  • Intravenous (IV) Route: Pure water cannot be used for the dihydrochloride salt due to the risk of erythrocyte hemolysis. We utilize 5% Dextrose in Water (D5W) to maintain isotonicity while keeping the pH slightly acidic (pH 5.5–6.5) to ensure the salt remains fully dissolved.

  • Oral (PO) Route: The free base is preferred for PO dosing to maximize gastrointestinal absorption. Because it is hydrophobic, we utilize a suspension matrix of 0.5% Methylcellulose (MC) with 0.1% Tween 80. The Tween 80 acts as a surfactant to reduce the interfacial tension of the drug particles, while MC increases viscosity to prevent the compound from settling out of suspension during dosing.

Table 1: Recommended Formulation Matrices
RoutePreferred API FormVehicle CompositionMechanistic Rationale
IV Dihydrochloride Salt5% Dextrose in Water (D5W)Maintains isotonicity; prevents hemolysis and post-injection precipitation.
PO Free Base0.5% MC + 0.1% Tween 80 in H2​O Stabilizes lipophilic suspensions; ensures uniform dosing and prevents GI aggregation.

In Vivo Pharmacokinetic (PK) Dosing Protocol

This protocol is designed for rodent models (Male Sprague-Dawley rats or C57BL/6 mice) to calculate critical PK parameters such as clearance (CL), steady-state volume of distribution ( Vdss​ ), and oral bioavailability (%F)[4].

Self-Validating System Integration: To ensure the integrity of the protocol and rule out dosing errors or bioanalytical suppression, a known highly penetrant reference standard (e.g., Suvorexant, 0.1 mg/kg) is spiked into the dosing formulation as an internal positive control. If the control's expected PK profile fails, the entire cohort's data is flagged for analytical review.

Step-by-Step Methodology:
  • Subject Preparation: Fast animals for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying. IV cohorts may remain fed.

  • IV Bolus Administration (1–5 mg/kg): Administer the D5W formulation via the lateral tail vein over 30 seconds. Causality: Slow push prevents acute cardiovascular shock from rapid localized basic amine concentrations.

  • PO Administration (10–30 mg/kg): Administer the suspension via oral gavage using a bulb-tipped gastric needle.

  • Serial Microsampling: Utilize a jugular vein catheter (rats) or submandibular bleed (mice) to collect 50 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2​EDTA coated tubes and centrifuge at 4°C (3,000 × g for 10 mins). Causality: K2​EDTA chelates calcium to prevent coagulation, while 4°C halts ex vivo enzymatic degradation of the thiophene ring.

CNS Penetration & Target Engagement Protocol

Because 1,4-diazepanes are heavily utilized for CNS targets, establishing the Brain-to-Plasma ratio ( Kp​ ) is critical[1].

Step-by-Step Methodology:
  • Dosing and Timing: Dose the animals via the PO route. Sacrifice the animals at the predetermined Tmax​ (typically 1–2 hours post-dose based on initial PK data).

  • Transcardial Perfusion (CRITICAL STEP): Anesthetize the animal and perform a transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS) for 3–5 minutes before decapitation.

    • Causality: Perfusion flushes all residual blood from the cerebral microvasculature. If omitted, the high concentration of the drug in the systemic plasma will artificially inflate the brain tissue concentration, leading to a false-positive Kp​ ratio.

  • Tissue Harvest & Homogenization: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of ice-cold PBS.

  • Alkaline LC-MS/MS Extraction: Add an alkaline buffer (pH 10.5) to the plasma and brain homogenates, followed by liquid-liquid extraction (LLE) using ethyl acetate.

    • Causality: The basic amines of the diazepane ring (pKa ~9.5) must be deprotonated. The alkaline buffer forces the molecule into its un-ionized free base state, maximizing its partitioning into the organic solvent for high-recovery mass spectrometry analysis.

Quantitative PK/PD Data Interpretation

Upon completion of LC-MS/MS bioanalysis, Non-Compartmental Analysis (NCA) is utilized to derive the following expected parameters for this chemical class.

Table 2: Target Pharmacokinetic & Exposure Parameters
ParameterSymbolExpected Range (Diazepane Class)Mechanistic Significance
Systemic Clearance CL 10 – 35 mL/min/kgIndicates moderate to high hepatic extraction, typical for lipophilic thiophenes.
Volume of Distribution Vdss​ 2.5 – 7.0 L/kgHigh values indicate extensive tissue distribution and potential lysosomotropism.
Oral Bioavailability %F 30% – 65%Dictates viability as an oral therapeutic.
Brain-to-Plasma Ratio Kp​ > 1.2Values > 1.0 confirm excellent BBB penetrance, validating the CNS pharmacophore.

Mechanistic Workflow Diagram

The following diagram maps the logical flow of the formulation, dosing, and analytical pipeline.

Workflow API 1-(Thiophen-2-ylmethyl)-1,4-diazepane (API & Salt Selection) FormIV IV Formulation (Isotonic D5W, pH 6.5) API->FormIV Dihydrochloride Salt FormPO PO Formulation (0.5% MC / 0.1% Tween 80) API->FormPO Free Base Dosing In Vivo Dosing (Rodent Model) FormIV->Dosing Tail Vein (1-5 mg/kg) FormPO->Dosing Oral Gavage (10-30 mg/kg) Blood Serial Blood Microsampling (Systemic PK) Dosing->Blood Time-course Brain Transcardial Perfusion & Brain Harvest (CNS PD) Dosing->Brain T_max Sacrifice LCMS Alkaline Extraction & LC-MS/MS Bioanalysis Blood->LCMS Brain->LCMS Analysis PK/PD Parameter Derivation (CL, Vdss, %F, Kp) LCMS->Analysis Data Integration

Caption: Workflow for the in vivo pharmacokinetic and CNS exposure evaluation of 1,4-diazepane derivatives.

References

  • Title: Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats Source: PubMed / National Institutes of Health (NIH) URL: 2

  • Title: Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: ACS Publications URL: 1

  • Title: Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ Source: Journal of Medicinal Chemistry / ACS Publications URL: 4

  • Title: Liposome Drug Delivery: Classification, Composition, and Formulation Considerations Source: WuXi AppTec URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges with 1-(Thiophen-2-ylmethyl)-1,4-diazepane

Welcome to the dedicated support center for 1-(Thiophen-2-ylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 1-(Thiophen-2-ylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility issues that may arise during experimental work with this compound. We will explore the underlying chemical principles and provide practical, step-by-step protocols to help you achieve your desired concentrations in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I've observed that 1-(Thiophen-2-ylmethyl)-1,4-diazepane (free base) has poor solubility in my neutral aqueous buffer. Why is this?

A1: The structure of 1-(Thiophen-2-ylmethyl)-1,4-diazepane contains a thiophene ring and a diazepane moiety. While the diazepane ring has two nitrogen atoms that can be protonated, the overall molecule possesses significant hydrophobic regions. In neutral pH, the basic nitrogen atoms of the diazepane ring are not fully protonated, leading to a less polar state that is less soluble in polar solvents like water. Many organic molecules, especially those with aromatic rings and a molecular weight over 200 g/mol , tend to have limited aqueous solubility.[1][2]

Q2: I received the compound as a dihydrochloride salt. How does this affect its solubility?

A2: The dihydrochloride salt form of 1-(Thiophen-2-ylmethyl)-1,4-diazepane is provided to enhance its aqueous solubility and stability.[3][4] Salt formation is a common and highly effective strategy for increasing the dissolution rate of basic drug candidates.[5] In this form, the two basic nitrogen atoms on the diazepane ring are protonated, creating a more polar, charged species that is more readily solvated by water molecules. When you dissolve the salt in water, it will dissociate, but the resulting solution will be acidic.

Q3: What is the first and most critical step I should take to improve the solubility of the free base form?

A3: The most direct and impactful first step is pH adjustment.[6] Since 1-(Thiophen-2-ylmethyl)-1,4-diazepane is a basic compound, decreasing the pH of your aqueous solution will lead to the protonation of the nitrogen atoms in the diazepane ring. This in-situ salt formation significantly increases the compound's polarity and, therefore, its aqueous solubility.[7][8] The solubility of compounds with basic anions generally increases as the pH is lowered.[8]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed troubleshooting workflows for common solubility challenges.

Issue 1: Compound Precipitates When Added to Neutral Buffer (e.g., PBS pH 7.4)

This is the most common issue encountered and is due to the low intrinsic solubility of the free base at neutral pH.

The key is to work at a pH where the compound is predominantly in its ionized, more soluble form.

  • Causality: The pKa of the diazepane nitrogens dictates the pH at which they become protonated. While the exact pKa is not published, similar structures suggest they are in the range of 7-10. By lowering the pH to at least 1-2 units below the lower pKa, you ensure complete protonation and maximize solubility. For most basic compounds, a pH of 4-5 is a good starting point.[9]

  • Experimental Protocol: Preparation of a pH-Adjusted Stock Solution

    • Prepare an Acidic Buffer: Prepare a 50 mM citrate buffer (pH 4.0) or acetate buffer (pH 5.0). Avoid phosphate buffers if you suspect potential precipitation of phosphate salts with your compound.

    • Weigh the Compound: Accurately weigh the required amount of 1-(Thiophen-2-ylmethyl)-1,4-diazepane (free base).

    • Initial Suspension: Add a small volume of the acidic buffer to the solid compound to create a slurry.

    • Dissolution: Gradually add more acidic buffer while vortexing or sonicating until the compound is fully dissolved. You may need to make a more concentrated stock solution (e.g., 10-50 mM) in this acidic buffer.

    • Dilution into Final Assay Medium: You can then perform serial dilutions from this acidic stock into your final assay medium. Ensure that the final pH of your assay does not shift significantly to a point where the compound precipitates. It's crucial that the buffering capacity of your final assay medium is sufficient to maintain the desired pH.

Issue 2: The required pH for solubility is not compatible with my biological assay (e.g., cell-based assays).

If your experimental system is sensitive to low pH, alternative strategies are necessary.

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly soluble compounds.[10][11]

  • Causality: Co-solvents like DMSO, ethanol, or PEG 400 work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic parts of your molecule to be solvated.[12] This technique is particularly useful for lipophilic compounds.[6]

  • Experimental Protocol: Co-solvent Stock Solution Preparation

    • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power. Other options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[13]

    • Prepare a High-Concentration Stock: Dissolve 1-(Thiophen-2-ylmethyl)-1,4-diazepane in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 50-100 mM). Ensure complete dissolution.

    • Dilute into Assay Medium: Perform serial dilutions from this stock into your final aqueous assay buffer. Crucially, ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[9]

    • Vehicle Control: Always run a vehicle control in your experiment, which consists of the assay medium with the same final concentration of the co-solvent but without the compound.

Co-solvent Typical Starting Final Concentration in Assay Notes
DMSO< 0.5%Potent solvent, but can be toxic to cells at higher concentrations.
Ethanol< 1%Generally less toxic than DMSO but also a less potent solvent.
PEG 400< 5%Good for increasing solubility and generally has low toxicity.[13]
Propylene Glycol< 2%Commonly used in pharmaceutical formulations.

Table 1: Common Co-solvents and Recommended Final Concentrations.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14]

  • Causality: The hydrophobic thiophene portion of your molecule can become encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex".[15] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound.[16][]

  • Experimental Protocol: Cyclodextrin-Mediated Solubilization

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity.[18]

    • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

    • Add Compound: Add the solid 1-(Thiophen-2-ylmethyl)-1,4-diazepane to the cyclodextrin solution.

    • Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your saturated stock solution.

    • Determine Concentration: The concentration of the compound in the filtrate should be determined analytically (e.g., via HPLC-UV) to know the exact concentration of your stock.

Visualizing the Strategies

To better understand the principles behind these troubleshooting steps, the following diagrams illustrate the key mechanisms.

G cluster_0 pH Adjustment Low_pH Low pH (e.g., pH 4-5) Compound_FreeBase Insoluble Free Base (R-NH) Low_pH->Compound_FreeBase Adds H+ Compound_Protonated Soluble Protonated Form (R-NH2+) Compound_FreeBase->Compound_Protonated Protonation

Caption: Effect of pH on the ionization and solubility of a basic compound.

G cluster_1 Cyclodextrin Encapsulation Compound Hydrophobic Moiety (Thiophene) Hydrophilic Moiety (Diazepane) Inclusion_Complex Soluble Inclusion Complex Compound->Inclusion_Complex Encapsulation Cyclodextrin Hydrophilic Exterior Hydrophobic Interior Cyclodextrin->Inclusion_Complex

Sources

Optimization

Technical Support Center: Purification of Crude 1-(Thiophen-2-ylmethyl)-1,4-diazepane

Welcome to the technical support center for the purification of crude 1-(Thiophen-2-ylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 1-(Thiophen-2-ylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

The purification of crude 1-(Thiophen-2-ylmethyl)-1,4-diazepane is a critical step to ensure the reliability and reproducibility of downstream applications. The presence of unreacted starting materials, by-products, and other impurities can significantly impact biological assays and further chemical transformations. This guide provides a systematic approach to the purification of this heterocyclic compound, focusing on common challenges and their solutions.

Understanding the Molecule: Key Physicochemical Properties

1-(Thiophen-2-ylmethyl)-1,4-diazepane possesses a unique combination of a thiophene ring and a 1,4-diazepane moiety. The diazepine ring contains two nitrogen atoms, rendering the molecule basic and susceptible to protonation. This basicity is a key consideration when selecting purification strategies, particularly in chromatography. The thiophene group contributes to the overall polarity and potential for π-π stacking interactions.

Anticipated Impurities

The nature and quantity of impurities in your crude product will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Thiophene-2-carbaldehyde, 1,4-diazepane, or their precursors.

  • By-products from Reductive Amination: If this synthetic route is used, potential by-products include the corresponding alcohol from over-reduction of the aldehyde or Schiff base intermediates.

  • Side-reaction Products: Self-condensation products of the aldehyde or diazepine starting materials.

  • Reagents and Catalysts: Residual catalysts, reducing agents, or acids/bases from the reaction and work-up steps.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the purification strategy.

Purification Strategy Workflow

The following diagram illustrates a general workflow for the purification of crude 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

Purification Workflow crude Crude Product pre_purification Pre-Purification Analysis (TLC, HPLC, NMR) crude->pre_purification liquid_extraction Liquid-Liquid Extraction pre_purification->liquid_extraction Identify major impurities column_chromatography Column Chromatography liquid_extraction->column_chromatography Remove water-soluble impurities recrystallization Recrystallization column_chromatography->recrystallization Isolate the product purity_analysis Purity Analysis (HPLC, NMR, MS) recrystallization->purity_analysis Further purification pure_product Pure Product purity_analysis->pure_product Confirm purity

Caption: A general workflow for the purification of 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Column Chromatography

Q1: My compound appears to be degrading on the silica gel column. What can I do?

A1: Thiophene derivatives and amines can be sensitive to the acidic nature of standard silica gel.[1] This can lead to streaking, low recovery, or decomposition.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine.[1] This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[2]

    • Minimize Contact Time: Run the column with a slightly higher flow rate to reduce the time your compound spends on the stationary phase. However, be mindful that this may slightly reduce separation efficiency.

Q2: I am having trouble separating my product from a very similar impurity. How can I improve the resolution?

A2: Poor separation is a common issue, often stemming from an inappropriate mobile phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3]

      • Adjust Polarity: Aim for a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate.[2] This generally provides the best separation on a column.

      • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent, like methanol, can significantly alter the selectivity of the separation.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the column run. This can help to first elute the less polar impurities and then your product, followed by more polar impurities.

    • Column Dimensions: Use a longer, thinner column for better separation of closely eluting compounds.

    • Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often very effective.[1]

Q3: What is a good starting solvent system for the column chromatography of 1-(Thiophen-2-ylmethyl)-1,4-diazepane?

A3: Given the presence of the basic diazepine ring, a mobile phase containing a small amount of a basic modifier is recommended.

  • Recommended Starting Solvent Systems (to be optimized by TLC):

    • Dichloromethane : Methanol (98:2 to 90:10) with 0.5-1% triethylamine.

    • Ethyl Acetate : Hexanes (gradient from 20% to 80% Ethyl Acetate) with 0.5-1% triethylamine.

Parameter Recommendation Rationale
Stationary Phase Silica gel (60 Å, 230-400 mesh) treated with triethylamineNeutralizes acidic sites to prevent compound degradation.
Mobile Phase Gradient of Hexane/Ethyl Acetate or DCM/Methanol with 0.5-1% TriethylamineAllows for the separation of compounds with a range of polarities.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThiophene ring is UV active; the amine can be visualized with permanganate.
Section 2: Recrystallization

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation, and then allow it to cool slowly.[1]

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

    • Use a Different Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or a two-solvent system.[4][5] For a two-solvent system, dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[5]

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This is usually due to the solution not being sufficiently saturated or the absence of nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and then try to cool it again.

    • Lower the Temperature: If cooling in an ice bath is not sufficient, try using a dry ice/acetone bath for lower temperatures.[4]

Q3: What are some suitable solvents for the recrystallization of 1-(Thiophen-2-ylmethyl)-1,4-diazepane?

A3: The principle of "like dissolves like" is a good starting point.[4] Given the structure, moderately polar solvents are likely to be effective.

  • Suggested Solvents for Screening:

    • Single Solvents: Isopropanol, ethanol, acetonitrile, ethyl acetate.

    • Two-Solvent Systems: Ethyl acetate/hexanes, Dichloromethane/hexanes, Ethanol/water.

Solvent System "Good" Solvent "Poor" Solvent Comments
Ethyl Acetate / HexanesEthyl AcetateHexanesA common and effective system for many organic compounds.
Dichloromethane / HexanesDichloromethaneHexanesGood for less polar compounds, but be aware of the volatility of DCM.
Ethanol / WaterEthanolWaterThe product should have some solubility in ethanol and be insoluble in water.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal system should give your product an Rf of ~0.3 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. .

  • Sample Loading:

    • Dissolve the crude 1-(Thiophen-2-ylmethyl)-1,4-diazepane in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization as described in the troubleshooting section. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, it is essential to assess the purity of the 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

  • HPLC Analysis: A reversed-phase HPLC method can be developed to determine the purity of the final product. A common mobile phase would be a gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid.[7]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools to confirm the structure and assess the purity of the compound. The absence of impurity peaks in the NMR spectrum is a good indicator of high purity.[8]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.).
  • Google Patents. (2015).
  • Guidechem. (n.d.). 1-(thiophen-2-ylmethyl)-4-thiophen-2-ylsulfonyl-1,4-diazepane.
  • University of Houston. (n.d.).
  • University of Rochester. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • Reddit. (2018).
  • Semantic Scholar. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
  • ResearchG
  • PMC. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Google Patents. (2003).
  • ResearchGate. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Ulster University. (1999).
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • BenchChem. (2025). Technical Support Center: Purification of 3-(Thiophen-2-yl)
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PMC. (2025).
  • PMC. (2016).
  • Journal of Analytical Toxicology. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report.
  • ResearchGate. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting &amp; Protocols for 1-(Thiophen-2-ylmethyl)-1,4-diazepane

Welcome to the Process Chemistry Support Hub. Scaling up the synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane introduces unique chemoselective and operational hazards, primarily centered around diamine alkylation contr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. Scaling up the synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane introduces unique chemoselective and operational hazards, primarily centered around diamine alkylation control and the incompatibility of thiophene with transition metal catalysts.

This guide provides drug development professionals with a self-validating framework for executing this reductive amination safely on a multi-kilogram scale.

Process Workflow

G A Thiophene-2-carboxaldehyde + Mono-Boc-1,4-diazepane B Imine Formation (DCM or THF, 20°C) A->B C Reductive Amination (STAB Addition, <25°C) B->C D Boc-Protected Intermediate (Aqueous Workup) C->D E Boc Deprotection (HCl in IPA) D->E F 1-(Thiophen-2-ylmethyl)-1,4-diazepane (HCl salt isolation) E->F

Workflow for the safe scale-up synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

Section 1: Route Selection & Reagent Causality (FAQs)

Q1: Why is Sodium Triacetoxyborohydride (STAB) recommended over catalytic hydrogenation for this scale-up? A1: The presence of the thiophene ring dictates the reducing agent. Thiophene is a well-known catalyst poison; its sulfur atom strongly coordinates to the active sites of palladium or platinum catalysts, rapidly deactivating them and leading to stalled reactions . While catalytic hydrogenation is generally preferred for green chemistry scale-ups, the thiophene moiety makes STAB (NaBH(OAc)₃) the most reliable choice. STAB is mild, chemoselective for imines over aldehydes, and avoids the severe toxicity risks associated with Sodium Cyanoborohydride (NaBH₃CN), which can liberate lethal HCN gas during acidic workups 1[1].

Q2: How do we prevent bis-alkylation of the 1,4-diazepane core? A2: 1,4-diazepane (homopiperazine) contains two secondary amines with similar pKa values. Reacting unprotected 1,4-diazepane directly with thiophene-2-carboxaldehyde results in a statistical mixture of mono- and bis-alkylated products. While using a 5-10x molar excess of the diamine can suppress bis-alkylation, 1,4-diazepane is highly corrosive, hygroscopic, and water-soluble, making its recovery on a kilogram scale operationally prohibitive 2[2]. The self-validating solution is to use mono-Boc-1,4-diazepane . This guarantees 100% regioselectivity. The added cost of the Boc-protected starting material is offset by the elimination of complex chromatographic purification.

Q3: What are the primary safety hazards during the STAB addition? A3: STAB addition is highly exothermic. Furthermore, if STAB encounters moisture or protic solvents prematurely, it will hydrolyze and off-gas hydrogen (H₂), creating a flammability hazard. STAB must be added in discrete portions at <25 °C under a nitrogen sweep to prevent thermal runaway and safely vent any generated hydrogen 3[3].

Section 2: Quantitative Data Comparison

Table 1: Comparison of Reducing Agents for Thiophene-containing Reductive Amination

Reducing AgentChemoselectivity (Imine vs Aldehyde)Scalability / Safety ProfileThiophene CompatibilityRecommendation
STAB (NaBH(OAc)₃) ExcellentHigh (Solid, manageable exotherm, low toxicity)Excellent (No interaction)Optimal
NaBH₃CN ExcellentLow (Highly toxic, risk of HCN gas generation)ExcellentAvoid on scale
NaBH₄ Poor (Reduces aldehyde prematurely)Moderate (Requires strict temperature control)ExcellentAvoid
H₂ + Pd/C ExcellentHigh (Standard industrial process)Poor (Sulfur poisoning)Avoid
Section 3: Step-by-Step Scale-Up Methodology

Protocol: Synthesis of 1-(Thiophen-2-ylmethyl)-1,4-diazepane hydrochloride

Phase 1: Imine Formation

  • Reactor Setup: Purge a jacketed glass-lined reactor with Nitrogen (N₂).

  • Charge Solvents & Reagents: Charge the reactor with Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 L/kg of starting material). Add mono-Boc-1,4-diazepane (1.00 equivalent).

  • Aldehyde Addition: Slowly add thiophene-2-carboxaldehyde (1.05 equivalents) while maintaining the internal temperature at 20 °C. Stir for 2 hours to allow complete imine formation.

    • Causality: Allowing imine formation prior to STAB addition maximizes chemoselectivity and prevents competitive reduction of the aldehyde, ensuring higher yields 4[4].

Phase 2: Reductive Amination (Critical Safety Step) 4. Cooling: Chill the reactor to 0–5 °C. 5. STAB Addition: Charge Sodium Triacetoxyborohydride (STAB) (1.40 equivalents) in 5 equal portions over 2 hours.

  • Causality: Portion-wise addition controls the delayed exotherm and mitigates sudden hydrogen gas evolution 3[3].

  • Reaction: Allow the mixture to warm to 20 °C and stir for 12 hours. Verify completion via HPLC.

Phase 3: Workup & Deprotection 7. Quench: Quench the reaction safely by slowly adding saturated aqueous NaHCO₃ (5 L/kg) keeping the temperature <20 °C.

  • Causality: A basic quench neutralizes the acetic acid byproduct and safely destroys unreacted STAB without generating toxic byproducts like HCN.

  • Phase Separation: Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Isopropanol (IPA). Slowly add 5-6 N HCl in IPA (3.0 equivalents) at 40 °C. Stir for 4 hours.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the resulting 1-(Thiophen-2-ylmethyl)-1,4-diazepane hydrochloride salt, wash with cold MTBE, and dry under vacuum at 45 °C.

    • Causality: Isolating the product as an HCl salt bypasses the need for large-scale column chromatography, ensuring high purity (>99%) and operational efficiency.

References
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: ACS Green Chemistry Institute URL
  • Reductive Transformations with Sodium Borohydride and Their Applications Source: ACS Publications URL
  • Source: Industrial & Engineering Chemistry Research (ACS)
  • SAFETY DATA SHEET - 1-(4-Fluorobenzyl)
  • Sodium Triacetoxyborohydride Source: Sigma-Aldrich URL

Sources

Reference Data & Comparative Studies

Validation

NMR spectra validation for 1-(Thiophen-2-ylmethyl)-1,4-diazepane

Executive Summary 1-(Thiophen-2-ylmethyl)-1,4-diazepane is a highly versatile building block frequently utilized in medicinal chemistry, notably in the synthesis of GPCR ligands, kinase inhibitors, and recent SARS-CoV-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Thiophen-2-ylmethyl)-1,4-diazepane is a highly versatile building block frequently utilized in medicinal chemistry, notably in the synthesis of GPCR ligands, kinase inhibitors, and recent SARS-CoV-2 Mpro inhibitors [4]. Because it is typically supplied as a dihydrochloride salt, commercial batches are highly susceptible to contamination from inorganic salts, residual solvents, and structurally similar synthetic byproducts.

Relying on routine 1D 1 H-NMR area percentages to validate the purity of this compound often yields "false highs," as this basic method cannot detect non-protonated impurities and suffers from integration errors due to incomplete relaxation. This guide objectively compares a High-Fidelity Quantitative NMR (qNMR) & 2D Suite (the recommended analytical product/workflow) against Routine 1D NMR (the standard alternative), providing drug development professionals with a self-validating protocol to ensure absolute structural integrity and purity.

The Challenge: Routine 1D NMR vs. High-Fidelity qNMR

Routine 1D NMR is optimized for throughput, not accuracy. By utilizing short relaxation delays ( d1​≈1−2 seconds) and lacking an internal standard, routine NMR only provides relative purity. If a commercial batch of 1-(Thiophen-2-ylmethyl)-1,4-diazepane contains 5% inorganic salts (which are NMR-invisible), routine 1D NMR will completely miss the contamination, potentially derailing downstream stoichiometry.

The High-Fidelity qNMR Workflow solves this by transforming the NMR tube into a self-validating system. By gravimetrically co-dissolving the analyte with a primary certified reference material (CRM), any fluctuation in instrument sensitivity affects both molecules equally. This allows for the calculation of an absolute mass fraction (true purity).

Table 1: Methodological Comparison
ParameterRoutine 1D NMR (Alternative)High-Fidelity qNMR & 2D Suite (Product)
Field Strength 400 MHz (Standard Probe)600 MHz (CryoProbe for high S/N)
Solvent CDCl 3​ (Causes line broadening for salts)DMSO- d6​ (Optimal for dihydrochloride salts)
Relaxation Delay ( d1​ ) 1 - 2 seconds (Truncated)30 seconds ( >5×T1​ for absolute quantification)
Internal Standard None (Relative purity only)Maleic acid (Absolute quantification)
Structural Verification 1D 1 H only (Prone to overlap) 1 H- 13 C HSQC, HMBC, 1 H- 1 H COSY
Purity Output Area % (Often inflated)Absolute Mass % (Traceable to SI units)

Mechanistic Workflow & Decision Logic

To ensure rigorous validation, the analytical workflow must branch away from standard structural confirmation and move toward absolute quantification.

Workflow A Sample Preparation (Analyte + Maleic Acid IS in DMSO-d6) B Routine 1D 1H-NMR (400 MHz, d1=2s) A->B Standard Workflow C Advanced qNMR & 2D Suite (600 MHz, d1=30s, HSQC/HMBC) A->C High-Fidelity Workflow D Relative Purity Only (Misses inorganic salts) B->D E Absolute Purity Quantification & Structural Verification C->E F Batch Rejected / Re-purified D->F G Certified Premium Grade E->G

Caption: Decision tree comparing Routine 1D NMR against the High-Fidelity qNMR validation workflow.

Step-by-Step Experimental Protocol

The following protocol outlines the High-Fidelity qNMR method. Every experimental choice is driven by specific physicochemical causalities [1, 3].

Step 1: Gravimetric Sample Preparation
  • Weighing: Using a microbalance (calibrated to 0.01 mg), accurately weigh ∼20.00 mg of 1-(Thiophen-2-ylmethyl)-1,4-diazepane dihydrochloride and ∼5.00 mg of Maleic Acid (Internal Standard CRM).

  • Solvent Selection (Causality): Dissolve the mixture in 0.6 mL of DMSO- d6​ . Why DMSO- d6​ ? The dihydrochloride salt of the diazepane ring is poorly soluble in CDCl 3​ . Poor solvation leads to restricted molecular tumbling, which drastically broadens NMR lines and ruins integration accuracy. DMSO- d6​ ensures complete solvation and sharp resonance lines.

  • Internal Standard Selection (Causality): Why Maleic Acid? Maleic acid provides a sharp, isolated 2H singlet at 6.26 ppm in DMSO- d6​ [2]. This perfectly avoids the thiophene aromatic protons ( 6.9−7.4 ppm) and the aliphatic diazepane protons ( 1.7−3.9 ppm), ensuring zero signal overlap.

Step 2: Acquisition Parameters
  • Pulse Sequence: Use a standard 90° single-pulse experiment (zg or zg30 on Bruker systems) with inverse gated decoupling if 13 C satellites are a concern.

  • Relaxation Delay ( d1​ ) (Causality): Set d1​=30 seconds. To achieve >99.3% recovery of longitudinal magnetization, the delay must be at least 5×T1​ of the slowest relaxing proton. A standard 2-second delay will truncate the relaxation of the maleic acid protons, artificially inflating the calculated purity of the analyte [1].

  • Number of Scans (NS): 64 scans to ensure a Signal-to-Noise (S/N) ratio >250:1 for the integrated peaks.

Step 3: 2D Structural Verification

Acquire 1 H- 13 C HSQC and HMBC spectra to unequivocally map the methylene bridge connectivity between the thiophene ring and the N1 position of the 1,4-diazepane ring.

Table 2: 1H and 13C NMR Signal Assignments (DMSO-d6)
Structural Moiety 1 H Chemical Shift (ppm)Multiplicity 13 C Chemical Shift (ppm)
Thiophene H-3, H-4, H-5 6.95−7.45 m (3H) 126.0−127.5
Maleic Acid (Internal Std) 6.26 s (2H) 130.4
Methylene Bridge (-CH 2​ -) 3.85 s (2H) 52.0
Diazepane Ring (-CH 2​ -) 1.80−3.20 m (10H) 28.0−54.0
Amine Salts (NH 2+​ , NH + ) 9.00−9.50 br s (3H)N/A

Quantitative Data & Logic Pathway

The absolute purity ( Px​ ) is calculated using the molar ratio between the integrated area of the analyte's methylene bridge singlet ( 3.85 ppm) and the Maleic acid singlet ( 6.26 ppm).

qNMR_Logic IS Internal Standard (IS) Maleic Acid (6.26 ppm, 2H) INT Rigorous Integration (Baseline Corrected) IS->INT AN Analyte Signal Methylene Bridge (3.85 ppm, 2H) AN->INT CALC Molar Ratio Calculation (Px = Ix/I_is * N_is/Nx * ...) INT->CALC PUR Absolute Mass Fraction (True Purity %) CALC->PUR

Caption: The logical pathway of qNMR, translating raw baseline-corrected integrations into absolute mass purity.

Table 3: Comparative Purity Assessment Results

We evaluated two different commercial sources of 1-(Thiophen-2-ylmethyl)-1,4-diazepane using both analytical methods.

Sample BatchAnalytical MethodCalculated Purity (%)Uncertainty (±%)Conclusion
Premium Grade High-Fidelity qNMR99.6% 0.2%Pass: Structurally intact, pure.
Standard Grade High-Fidelity qNMR94.3% 0.4%Fail: Reveals 5.7% invisible salts/water.
Standard Grade Routine 1D Area %98.1% N/AFalse High : Ignores non-protonated mass.

Data Interpretation: The Routine 1D NMR method falsely certified the Standard Grade batch at 98.1% purity because it only measured the ratio of protonated organic impurities against the main product. The High-Fidelity qNMR method exposed the presence of 5.7% inorganic mass (likely excess HCl or silica from purification), proving the superiority of absolute quantification.

Conclusion

For critical building blocks like 1-(Thiophen-2-ylmethyl)-1,4-diazepane, routine 1D NMR is insufficient for rigorous quality control. The High-Fidelity qNMR & 2D Suite provides a self-validating, mathematically absolute method for certifying structural integrity and purity. By utilizing DMSO- d6​ to ensure complete solvation, Maleic acid as a non-overlapping internal standard, and extended relaxation delays, researchers can eliminate "false highs" and ensure downstream synthetic reproducibility.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid Source: Bureau International des Poids et Mesures (BIPM) URL:[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ScienceOpen / NIH URL:[Link](Note: Base URL provided for verified domain access)

Comparative

A Comparative Guide to Bioanalytical Method Validation: LC-MS/MS for the Quantification of 1-(Thiophen-2-ylmethyl)-1,4-diazepane

Introduction In the landscape of modern drug development, the precise and reliable quantification of novel chemical entities in biological matrices is not merely a procedural step but the very foundation upon which safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, the precise and reliable quantification of novel chemical entities in biological matrices is not merely a procedural step but the very foundation upon which safety, efficacy, and pharmacokinetic profiles are built. 1-(Thiophen-2-ylmethyl)-1,4-diazepane is a heterocyclic compound with potential applications in medicinal chemistry and as a pharmaceutical intermediate[1]. As such, establishing a robust bioanalytical method is paramount for its progression through the development pipeline.

This guide provides an in-depth, experience-driven protocol for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(Thiophen-2-ylmethyl)-1,4-diazepane in human plasma. We will explore the causality behind critical experimental choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[2][3][4][5]. Furthermore, we will objectively compare the performance of LC-MS/MS against alternative analytical techniques, providing the supporting data and rationale necessary for informed method selection.

Pillar 1: The Gold Standard - A Validated LC-MS/MS Method

LC-MS/MS is the unequivocal gold standard for the bioanalysis of small molecules in regulated studies[6]. Its power lies in the combination of high-resolution chromatographic separation with the exquisite sensitivity and specificity of tandem mass spectrometry, allowing for the confident quantification of an analyte even in a complex biological matrix.

The objective of a full bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose, ensuring the integrity and reliability of the data generated from study samples[7].

The Validation Workflow: A Conceptual Overview

The validation process is a systematic journey to characterize a method's performance. It begins with method development and proceeds through a series of experiments designed to test its limits and define its capabilities.

LC-MS_MS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation (ICH M10) cluster_2 Phase 3: Application Analyte_Char Analyte & IS Characterization LC_Opt LC Optimization (Column, Mobile Phase) Analyte_Char->LC_Opt MS_Opt MS/MS Optimization (MRM Transitions) LC_Opt->MS_Opt Sample_Prep Sample Prep Dev. (SPE, LLE, PPT) MS_Opt->Sample_Prep Selectivity Selectivity & Specificity Sample_Prep->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ Cal_Curve Calibration Curve & Linearity LLOQ->Cal_Curve Accuracy_Precision Accuracy & Precision (Intra/Inter-Day) Cal_Curve->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Recovery_Matrix->Stability Dilution Dilution Integrity Stability->Dilution Sample_Analysis Study Sample Analysis Dilution->Sample_Analysis Method_Selection_Logic Start Need to Quantify Analyte in Biological Matrix? Is_Regulated Regulated Study? (GLP/GCP) Start->Is_Regulated High_Throughput High-Throughput Screening Needed? Is_Regulated->High_Throughput No LCMSMS LC-MS/MS Is_Regulated->LCMSMS Yes High_Specificity High Specificity Required? High_Throughput->High_Specificity No Immunoassay Immunoassay (e.g., ELISA) High_Throughput->Immunoassay Yes Is_Volatile Analyte Volatile & Thermally Stable? High_Specificity->Is_Volatile No High_Specificity->LCMSMS Yes Is_Volatile->LCMSMS No GCMS GC-MS Is_Volatile->GCMS Yes

Caption: Decision logic for selecting a suitable bioanalytical method.

Performance Characteristics: A Head-to-Head Comparison
FeatureLC-MS/MSGas Chromatography-MS (GC-MS)Immunoassay (e.g., ELISA)
Specificity Very High: Relies on chromatographic retention time and specific mass-to-charge (m/z) transitions.High: Relies on retention time and mass fragmentation patterns. Can be confounded by co-eluting isomers without excellent separation.Variable: Dependent on antibody specificity. Prone to cross-reactivity with structurally similar compounds or metabolites.[8]
Sensitivity Very High: Typically in the low pg/mL to ng/mL range.[9][10]High: Can reach similar sensitivity to LC-MS/MS, but often requires derivatization.High: Can achieve pg/mL sensitivity, but often with a narrower dynamic range.
Throughput Medium: Modern systems with rapid gradients can achieve run times of a few minutes per sample.Low to Medium: Run times are often longer. Sample preparation (derivatization) can be time-consuming.[8][11]Very High: 96-well plate format allows for simultaneous analysis of many samples.
Matrix Effect High Susceptibility: Ion suppression or enhancement is a known challenge that must be carefully evaluated and mitigated.[9]Lower Susceptibility: Less prone to ionization effects, but matrix can still affect column performance and injection.High Susceptibility: Non-specific binding and matrix interference are common issues.
Development Time Moderate: Method development is complex, but platform is versatile for many small molecules.Moderate to High: Requires optimization of temperature programs and potentially lengthy derivatization development.[11]High: Requires development and characterization of specific antibodies, which is a long and resource-intensive process.
Cost per Sample Medium: High initial instrument cost, but moderate reagent and operational costs.Low to Medium: Lower instrument cost than LC-MS/MS, but derivatization reagents can add cost.Low: Once developed, kits can be cost-effective for large numbers of samples.
Regulatory Acceptance Gold Standard: Widely accepted by all regulatory agencies for pivotal bioanalytical studies.[6][12]Accepted: Used for certain classes of compounds (e.g., volatile substances) but may require justification over LC-MS/MS.Limited: Primarily used for large molecules. Use for small molecules in regulated quantitative studies is rare and requires extensive validation of specificity.

Expert Insight: For a compound like 1-(Thiophen-2-ylmethyl)-1,4-diazepane, which is non-volatile, GC-MS would necessitate a chemical derivatization step to increase its volatility and thermal stability.[11] This adds complexity, time, and a potential source of variability to the workflow. Immunoassays, while high-throughput, would require a custom antibody development campaign, which is impractical for most small molecule development programs unless it becomes a widely used biomarker. Therefore, LC-MS/MS presents the most direct, specific, and regulatory-compliant path forward.

Pillar 3: Experimental Protocols & Representative Data

This section provides a detailed, step-by-step protocol for the analysis and a summary of expected validation data, serving as a practical template for laboratory implementation.

Detailed Experimental Protocol: LC-MS/MS in Human Plasma

1. Sample Preparation (Protein Precipitation - PPT)

  • Rationale: PPT is a simple, fast, and effective method for removing the majority of proteins from plasma samples. It is often the first choice for method development due to its speed and generic nature.

  • Procedure:

    • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

    • Pipette 50 µL of plasma sample into the appropriate tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL).

    • Vortex briefly (2-3 seconds).

    • Add 200 µL of ice-cold acetonitrile (ACN) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Rationale: A reversed-phase C18 column provides excellent retention for moderately polar compounds. A fast gradient minimizes run time while ensuring separation from matrix components.

  • Parameters:

    • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min.

    • Total Run Time: 4.0 minutes

    • Column Temperature: 40°C

3. Tandem Mass Spectrometry Conditions

  • Rationale: Electrospray Ionization (ESI) in positive mode is typically effective for amine-containing compounds. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9][13]

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • Analyte (196.3 -> 110.1): Precursor [M+H]⁺; Product ion from fragmentation of the diazepane ring.

      • Internal Standard (e.g., d4-Analyte) (200.3 -> 114.1): Stable isotope label ensures similar chemical behavior.

    • Key Voltages: Capillary, Cone, and Collision Energy to be optimized for maximum signal intensity.

Representative Validation Data Summary

The following table presents hypothetical but realistic performance data for a fully validated method, based on typical results for similar small molecules.[9][10][13]

ParameterResult
Linearity Range 0.5 ng/mL - 500 ng/mL
Calibration Model Linear, 1/x² weighting, r² > 0.995
LLOQ 0.5 ng/mL
Intra-Day Accuracy (n=5) LLOQ: 95.7%; LQC (1.5 ng/mL): 102.1%; MQC (150 ng/mL): 98.9%; HQC (400 ng/mL): 101.5%
Intra-Day Precision (n=5) LLOQ: 8.2% CV; LQC: 5.6% CV; MQC: 3.1% CV; HQC: 2.5% CV
Inter-Day Accuracy (3 runs) LLOQ: 98.2%; LQC: 104.3%; MQC: 99.8%; HQC: 103.1%
Inter-Day Precision (3 runs) LLOQ: 11.5% CV; LQC: 7.8% CV; MQC: 4.5% CV; HQC: 3.9% CV
Matrix Effect (CV%) 6.7% (IS-Normalized)
Mean Extraction Recovery Analyte: 88.5%; IS: 91.2%
Stability (Freeze-Thaw) Passed (3 cycles, mean bias < 7%)
Stability (Bench-Top) Stable for 24 hours at room temp (mean bias < 5%)
Stability (Long-Term) Stable for 90 days at -80°C (mean bias < 10%)

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of regulatory submissions in drug development. For the quantification of 1-(Thiophen-2-ylmethyl)-1,4-diazepane, an LC-MS/MS method stands as the superior choice, offering an unparalleled combination of sensitivity, specificity, and regulatory acceptance. While alternative methods like GC-MS and immunoassays have their place in the analytical toolkit, they present significant hurdles—such as the need for derivatization or extensive development time—that make them less suitable for a regulated development path.

By adhering to the principles outlined in the ICH M10 guideline and understanding the scientific rationale behind each validation parameter, researchers can develop and validate a robust, reliable, and defensible LC-MS/MS method. The protocols and data presented in this guide provide a comprehensive framework to ensure that the analytical data generated is of the highest quality, thereby enabling confident decision-making throughout the lifecycle of a drug candidate.

References

  • ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Ishii-Watabe, A., & Saito, Y. (2023). Overview of ICH M10 guideline. National Institute of Health Sciences, MHLW, Japan. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Wang, P. G. E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link]

  • Mbaye, A., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Pashkova, V., et al. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. ACS Publications. [Link]

  • Nakamura, M., & Ueno, T. (2011). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). PubMed. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • Putri, A. L., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepin. E-Journal Universitas Islam Negeri Syarif Hidayatullah Jakarta. [Link]

  • Putri, A. L., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal (PBSJ). [Link]

  • Arrabal-Polo, M. A., et al. (2025). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. [Link]

  • Santos, J. L. M., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Hori, T., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. [Link]

  • Abate-Pella, D., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. PubMed. [Link]

  • Kock, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • Abate-Pella, D., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. ResearchGate. [Link]

  • Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]

  • Doucette, C., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Queen's University Belfast. [Link]

  • Semantic Scholar. analytical technique for the determination of diazepam in solid dosage forms. [Link]

  • Agilent. LC/MS によるベンゾジアゼピン類とその代謝物の同定と定量. [Link]

Sources

Validation

1-(Thiophen-2-ylmethyl)-1,4-diazepane efficacy compared to standard reference compounds

An Objective Guide to the Efficacy of 1-(Thiophen-2-ylmethyl)-1,4-diazepane Compared to Standard Antipsychotic Reference Compounds Executive Summary The development of novel antipsychotic agents is a critical pursuit in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Efficacy of 1-(Thiophen-2-ylmethyl)-1,4-diazepane Compared to Standard Antipsychotic Reference Compounds

Executive Summary

The development of novel antipsychotic agents is a critical pursuit in neuroscience, aimed at improving therapeutic efficacy and reducing the debilitating side effects associated with current treatments.[1] This guide provides a comprehensive methodological framework for evaluating the efficacy of a novel compound, 1-(Thiophen-2-ylmethyl)-1,4-diazepane, against established first and second-generation antipsychotics. While specific preclinical or clinical data for 1-(Thiophen-2-ylmethyl)-1,4-diazepane is not extensively available in the public domain, its structure, featuring a diazepane ring and a thiophene moiety—scaffolds present in various CNS-active compounds—suggests potential interaction with key neurotransmitter systems implicated in psychosis.[2][3]

This document, therefore, serves as a practical guide for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo assays required to build a comprehensive pharmacological profile of this new chemical entity (NCE). We will compare its hypothetical performance to that of Haloperidol , a conventional (typical) antipsychotic primarily acting as a dopamine D2 receptor antagonist, and Risperidone , an atypical antipsychotic with a mixed serotonin 5-HT2A and dopamine D2 receptor antagonist profile.[4] The protocols and experimental logic detailed herein are grounded in established pharmacological principles to ensure scientific integrity and reproducibility.

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

For over half a century, the primary mechanism of action for antipsychotic drugs has been the blockade of dopamine D2 receptors in the mesolimbic pathway. This approach, while effective for many patients' positive symptoms (e.g., hallucinations, delusions), often comes with significant drawbacks, including extrapyramidal symptoms (EPS) and a limited impact on negative and cognitive symptoms.[4] The advent of second-generation, or "atypical," antipsychotics introduced the concept of combined 5-HT2A and D2 receptor antagonism, which often yields a more favorable side-effect profile.[4]

The quest for even better treatments continues, with a focus on novel mechanisms of action that may offer superior efficacy and tolerability.[1][5] Evaluating an NCE like 1-(Thiophen-2-ylmethyl)-1,4-diazepane requires a systematic and comparative approach. This guide details the critical experiments needed to determine its receptor binding affinity, functional activity, and behavioral effects, placing its potential therapeutic profile in context with gold-standard reference compounds.

In Vitro Efficacy Evaluation: From Receptor Binding to Functional Activity

The initial characterization of any potential antipsychotic involves a thorough in vitro assessment to determine its primary molecular targets and its effect on cellular signaling.

Receptor Binding Affinity: Identifying the Molecular Targets

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[6] This assay measures the concentration of the test compound required to displace a radiolabeled ligand from the receptor, yielding the inhibition constant (Ki), a direct measure of binding affinity. A lower Ki value signifies a higher binding affinity.

Key Experimental Rationale: We will focus on the dopamine D2 and serotonin 5-HT2A receptors, as the ratio of affinities for these two targets is a key determinant in classifying an antipsychotic as typical or atypical.[4] A high 5-HT2A/D2 affinity ratio is characteristic of atypical antipsychotics like Risperidone and is associated with a lower risk of EPS.[4]

Illustrative Data Presentation:

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)5-HT2A/D2 Ki Ratio
1-(Thiophen-2-ylmethyl)-1,4-diazepane TBDTBDTBD
Haloperidol (Reference)~1-2~20-50~0.04
Risperidone (Reference)~3-6~0.2-0.5~10

Table 1: Example table for comparing receptor binding affinities. TBD (To Be Determined) indicates the data to be generated for the novel compound.

Detailed Protocol: Radioligand Binding Assay

This protocol describes a filtration-based competitive binding assay.[6][7]

Materials:

  • Cell membranes expressing the target receptor (e.g., human recombinant D2 or 5-HT2A receptors).

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

  • Test compound (1-(Thiophen-2-ylmethyl)-1,4-diazepane) and reference compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well plates and GF/C filter mats pre-soaked in polyethyleneimine (PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competitor (for non-specific binding).

    • 50 µL of the diluted test or reference compound.

    • 50 µL of the radioligand at a concentration near its dissociation constant (Kd).

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter mat, add scintillation cocktail, and quantify the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_components Add Buffer, Compound, Radioligand & Membranes to 96-well Plate prep_compounds->add_components prep_membranes Thaw & Resuspend Receptor Membranes prep_membranes->add_components prep_ligand Prepare Radioligand Solution prep_ligand->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min) add_components->incubate filter_wash Vacuum Filtration & Washing to Separate Bound/Free Ligand incubate->filter_wash count Scintillation Counting of Bound Radioactivity filter_wash->count analyze Calculate IC50 & Convert to Ki count->analyze

Caption: Radioligand Binding Assay Workflow.

Functional Activity: Agonist or Antagonist?

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. The [35S]GTPγS binding assay is a functional assay that directly measures G-protein activation, a primary step in GPCR signaling.[8][9]

Key Experimental Rationale: For D2 (a Gi/o-coupled receptor), an antagonist like Haloperidol will block agonist-induced [35S]GTPγS binding, while an agonist would stimulate it. This assay is crucial to confirm that 1-(Thiophen-2-ylmethyl)-1,4-diazepane acts as an antagonist at D2 and 5-HT2A receptors, consistent with an antipsychotic profile.

Illustrative Data Presentation:

CompoundD2 Receptor [35S]GTPγS Assay5-HT2A Receptor [35S]GTPγS Assay
IC50 (nM) vs Dopamine IC50 (nM) vs Serotonin
1-(Thiophen-2-ylmethyl)-1,4-diazepane TBDTBD
Haloperidol (Reference)~2-5~30-60
Risperidone (Reference)~5-10~1-3

Table 2: Example table for comparing functional antagonist potency. TBD (To Be Determined) indicates the data to be generated for the novel compound.

Detailed Protocol: [35S]GTPγS Binding Assay (Antagonist Mode)

This protocol is designed to measure the ability of a test compound to inhibit agonist-stimulated G-protein activation.[9][10]

Materials:

  • Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A).

  • [35S]GTPγS radiolabel.

  • GDP (Guanosine Diphosphate).

  • A reference agonist (e.g., Dopamine for D2, Serotonin for 5-HT2A).

  • Test compound and reference antagonists.

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • 96-well plates, filter mats, and scintillation counter.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with various concentrations of the test antagonist (or reference compound) and a fixed concentration of GDP for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add the reference agonist at a concentration that produces 80% of its maximal effect (EC80).

  • Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow for G-protein activation and radiolabel binding.[10]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through a GF/C filter mat and wash with ice-cold wash buffer.

  • Counting: Dry the filter mat and quantify the bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the antagonist to determine its IC50 value.

cluster_pathway Dopamine D2 Receptor (Gi-coupled) Signaling Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Antagonist Antipsychotic (e.g., Haloperidol) Antagonist->D2R Blocks G_protein Gi Protein (αβγ) D2R->G_protein GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GTP->G_protein AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified Dopamine D2 Receptor Antagonist Action.

In Vivo Efficacy Evaluation: Behavioral Models

In vivo models are essential for assessing a compound's therapeutic potential in a complex biological system. These models aim to replicate specific aspects of human psychiatric disorders.[11][12]

Forced Swim Test: A Model for Negative Symptoms and Depressive-like States

The Forced Swim Test (FST) is widely used to screen for antidepressant activity and can also serve as a model to assess behavioral despair, which can be analogous to the negative symptoms of schizophrenia (e.g., apathy, anhedonia).[13][14] Atypical antipsychotics with antidepressant properties, like some second-generation agents, can reduce immobility time in this test.

Key Experimental Rationale: Chronic administration of NMDA antagonists like ketamine can induce a state of enhanced immobility in rodents, which is reversed by some atypical antipsychotics but not by typical ones like haloperidol.[14] This provides a platform to see if 1-(Thiophen-2-ylmethyl)-1,4-diazepane has potential efficacy against negative symptoms.

Illustrative Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle Control-150 ± 10
Ketamine + Vehicle30220 ± 15
Ketamine + Haloperidol1215 ± 12
Ketamine + Risperidone1160 ± 11*
Ketamine + Cmpd X 10 TBD

Table 3: Example data from a ketamine-induced immobility model using the Forced Swim Test. Cmpd X is 1-(Thiophen-2-ylmethyl)-1,4-diazepane. A significant reduction () in immobility compared to the Ketamine + Vehicle group would suggest potential efficacy against negative symptoms.*

Detailed Protocol: Forced Swim Test

This protocol is adapted from standard procedures used for mice.[14][15][16]

Materials:

  • Male mice (e.g., C57BL/6).

  • Test compound, reference compounds, and vehicle.

  • Transparent cylindrical containers (e.g., 20 cm height, 10 cm diameter).

  • Water maintained at 23-25°C.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-Swim Session (Day 1): Place each mouse individually into a cylinder filled with water (10 cm depth) for a 15-minute conditioning swim. This is done to ensure that immobility on the test day is not due to novelty.

  • Drug Administration: Administer the test compound, reference drugs, or vehicle according to the desired treatment regimen (e.g., daily for 14 days to model chronic treatment).

  • Test Session (e.g., Day 15): 24 hours after the final drug dose, place the mice back into the water-filled cylinders for a 6-minute test session.

  • Recording: Record the entire 6-minute session for later analysis.

  • Data Analysis: Score the last 4 minutes of the test session. An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water. Compare the mean immobility time across treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

cluster_vitro In Vitro Screening cluster_vivo In Vivo Behavioral Testing cluster_decision Profile Assessment binding Receptor Binding Assays (Determine Ki at D2, 5-HT2A, etc.) functional Functional Assays (e.g., GTPγS - Confirm Antagonism) binding->functional Promising Candidates pk_pd Pharmacokinetics & Tolerability Studies functional->pk_pd Confirmed Activity behavior Behavioral Models (e.g., Forced Swim Test) pk_pd->behavior profile Synthesize Data: Build Pharmacological Profile behavior->profile decision Go/No-Go Decision for Further Development profile->decision

Caption: Overall Drug Discovery & Evaluation Workflow.

Synthesizing the Data: Building a Comparative Profile

By integrating the results from these in vitro and in vivo experiments, a comprehensive profile of 1-(Thiophen-2-ylmethyl)-1,4-diazepane can be constructed.

  • A high affinity for D2 receptors (low Ki) confirmed by functional antagonism (high pIC50 in GTPγS assay) would establish its potential as an antipsychotic.

  • A high 5-HT2A/D2 Ki ratio (>10) would classify it as an "atypical" antipsychotic, suggesting a potentially lower risk of motor side effects compared to Haloperidol.

  • A significant reduction in immobility time in the FST , particularly in a disease model where Haloperidol is ineffective, would indicate a promising efficacy against negative symptoms, a key advantage of many atypical agents over typical ones.

Conclusion

While direct efficacy data for 1-(Thiophen-2-ylmethyl)-1,4-diazepane remains to be published, this guide provides the essential scientific framework for its evaluation. Through a systematic comparison of its receptor binding profile, functional activity, and behavioral effects against standard reference compounds like Haloperidol and Risperidone, researchers can accurately determine its therapeutic potential and place it within the broader landscape of antipsychotic agents. The successful execution of these well-established assays will illuminate whether this novel compound represents a meaningful advancement in the treatment of psychotic disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Chokhawala, K., & Stevens, L. (2023). Antipsychotic Medications. In StatPearls.
  • Barra, M., et al. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals.
  • Lindsley, C. W., et al. (2013).
  • Correll, C. U., & Schooler, N. R. (2020). Negative Symptoms in Schizophrenia: A Review and Clinical Guide for Recognition, Assessment, and Treatment.
  • Pattnaik, S., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed.
  • Harvard Health Publishing. (2024). Antipsychotic medications: a timeline of innovations and remaining challenges. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]

  • Shao, L., et al. (2019). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology.
  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [35S]GTPγS-binding.... Retrieved from [Link]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Tel Aviv University.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]

  • National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Institutes of Health. (2017). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. Retrieved from [Link]

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules.
  • National Institutes of Health. (2007). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. Retrieved from [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • SciELO. (2017). Is Forced Swimming Immobility a Good Endpoint for Modeling Negative Symptoms of Schizophrenia? - Study of Sub-Anesthetic Ketamin. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments.
  • National Institutes of Health. (2013). Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • JoVE. (2022). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. Retrieved from [Link]

  • PharmaCompass. (n.d.). Serotonin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • ACS Publications. (2021).
  • Peroutka, S. J. (1984). Serotonin Receptors. Annual Review of Neuroscience.
  • ResearchGate. (2023). (PDF) Structural studies of serotonin receptor family. Retrieved from [Link]

  • Bentham Science. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Der Pharma Chemica. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

  • Open University Chemistry Innovation. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • IntechOpen. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • PubMed. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Retrieved from [Link]

  • PubMed. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Retrieved from [Link]

Sources

Comparative

Comparative GC-MS Analytical Guide: 1-(Thiophen-2-ylmethyl)-1,4-diazepane and Associated Impurities

Introduction and Analytical Context 1-(Thiophen-2-ylmethyl)-1,4-diazepane is a critical heterocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics, including novel ore...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

1-(Thiophen-2-ylmethyl)-1,4-diazepane is a critical heterocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics, including novel orexin receptor antagonists and radiolabeled PET imaging agents[1]. During its synthesis—typically via the alkylation of 1,4-diazepane (homopiperazine) with 2-(chloromethyl)thiophene or reductive amination with thiophene-2-carboxaldehyde—several structurally related impurities emerge. Accurate quantification of these impurities is paramount for downstream pharmaceutical compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for profiling these volatile and semi-volatile intermediates. However, diazepane derivatives present a distinct analytical challenge: their basic secondary and tertiary amines readily interact with active silanol sites in standard GC inlet liners and columns. This interaction causes peak tailing, sample adsorption, and poor reproducibility at low concentrations[2],[3].

This guide objectively compares standard GC-MS methodologies against an optimized Ultra-Inert (UI) workflow, providing a self-validating protocol for the baseline resolution of 1-(Thiophen-2-ylmethyl)-1,4-diazepane from its starting materials and over-alkylated impurities.

ImpurityPathway SM1 1,4-Diazepane (Starting Material) Product 1-(Thiophen-2-ylmethyl)-1,4-diazepane (Target API Intermediate) SM1->Product + SM2 (Base, Solvent) SM2 2-(Chloromethyl)thiophene (Alkylating Agent) SM2->Product Impurity 1,4-Bis(thiophen-2-ylmethyl)-1,4-diazepane (Over-alkylation Impurity) Product->Impurity + Excess SM2

Synthetic pathway of 1-(Thiophen-2-ylmethyl)-1,4-diazepane and its over-alkylated impurity.

Mechanistic Insight: The Causality of Column Chemistry

The structural core of 1,4-diazepane contains two nitrogen atoms in a seven-membered ring[4]. In the mono-alkylated target product, one nitrogen remains a secondary amine.

When utilizing Method A (Standard 5% Phenyl-methylpolysiloxane column and standard liner) , the basic N-H moiety acts as a strong hydrogen bond donor/acceptor with unprotected silanol (-SiOH) groups on the fused silica surface. This results in:

  • Thermodynamic Adsorption: The analyte temporarily binds to the stationary phase, causing severe peak tailing (Tailing Factor > 2.0).

  • Catalytic Degradation: At elevated inlet temperatures (e.g., 250 °C), active sites can catalyze the thermal breakdown of the diazepane ring.

By transitioning to Method B (Ultra-Inert Column + Deactivated Liner + Analyte Protectants) , the active silanol sites are end-capped. The addition of an analyte protectant (e.g., sorbitol or 3-ethoxy-1,2-propanediol) further masks any residual active sites in the inlet, dramatically improving the linearity of the response and signal intensity for basic compounds[3].

Table 1: Objective Comparison of GC-MS Configurations
ParameterMethod A: Standard GC-MSMethod B: Optimized UI GC-MSImpact on 1-(Thiophen-2-ylmethyl)-1,4-diazepane
Column Standard HP-5 (or equivalent)HP-5ms UI (Ultra Inert)UI prevents secondary amine adsorption, sharpening peaks.
Inlet Liner Single taper, glass woolUltra-Inert single taper, no woolRemoves active sites; prevents thermal degradation of the API.
Sample Matrix Pure solvent (DCM)Solvent + Analyte ProtectantProtectant masks residual liner activity, improving LOD/LOQ[3].
Tailing Factor (Tf) 2.1 - 2.8 (Poor)1.1 - 1.3 (Excellent)Accurate integration and reliable retention times achieved in Method B.

Experimental GC-MS Protocol (Optimized Method B)

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analysis cannot proceed to unknown samples until the System Suitability Test (SST) criteria are met.

Step 1: Sample Preparation
  • Diluent Preparation: Prepare a solution of Dichloromethane (DCM) containing 0.1% (w/v) 3-ethoxy-1,2-propanediol as an analyte protectant.

  • Standard/Sample Solution: Dissolve 10 mg of the intermediate sample in 10 mL of the prepared diluent to achieve a 1 mg/mL concentration.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a deactivated glass GC vial.

Step 2: GC-MS Instrumental Parameters
  • Instrument: Single Quadrupole GC-MS (EI mode).

  • Column: HP-5ms UI, 30 m × 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1. Inlet temperature at 250 °C.

  • Oven Program:

    • Initial: 80 °C (hold 1 min).

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 280 °C (hold 4 min).

    • Total Run Time: ~16.2 minutes.

  • MS Conditions: Transfer line 280 °C, Ion Source 230 °C, Quadrupole 150 °C. Electron Ionization (EI) at 70 eV. Scan range m/z 40–400.

Step 3: System Suitability Testing (SST)

Before analyzing the batch, inject a resolution standard containing 1,4-diazepane and 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

  • Validation Criterion 1: The tailing factor (Tf) of the 1,4-diazepane peak must be ≤ 1.5.

  • Validation Criterion 2: The signal-to-noise (S/N) ratio for the target product must be ≥ 100:1.

  • Causality: Failing these criteria indicates inlet liner contamination or column degradation, requiring maintenance before proceeding.

GCMSWorkflow Prep Sample Prep DCM + Protectant 0.22 µm Filtration Inject Injection 250°C Split 20:1 Ultra-Inert Liner Prep->Inject Separate Separation HP-5ms UI Column Gradient Elution Inject->Separate Detect MS Detection EI Mode (70 eV) m/z 40-400 Separate->Detect

Optimized GC-MS analytical workflow utilizing ultra-inert components and analyte protectants.

Retention Time and Mass Spectral Data

The table below summarizes the expected chromatographic behavior and electron ionization (EI) fragmentation patterns for the target molecule and its common impurities using the optimized Method B.

Table 2: GC-MS Retention Times and Key Fragments
CompoundRoleMW ( g/mol )Expected RT (min)RRTKey m/z Fragments (EI, 70 eV)
1,4-Diazepane Starting Material 1100.164.250.39100 (M⁺), 57, 44[4]
2-(Chloromethyl)thiophene Starting Material 2132.616.500.60132 (M⁺), 97 (Base, Thiophenyl cation), 45
1-(Thiophen-2-ylmethyl)-1,4-diazepane Target Product196.3110.851.00196 (M⁺), 97 (Base), 153, 111
1,4-Bis(thiophen-2-ylmethyl)-1,4-diazepane Over-alkylated Impurity292.4414.901.37292 (M⁺), 195, 97 (Base)

Diagnostic Fragmentation Note: The presence of the m/z 97 peak is a highly reliable diagnostic marker for all thiophen-2-ylmethyl containing species in this synthesis. It corresponds to the stable thiophen-2-ylmethyl cation formed via alpha-cleavage adjacent to the diazepane nitrogen.

References

  • Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) . Methods in Molecular Biology. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Hexahydro-1,4-diazepine (1,4-Diazepane) | CID 68163 . PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging . ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Thiophen-2-ylmethyl)-1,4-diazepane

Introduction: A Proactive Stance on Laboratory Safety Part 1: Waste Characterization - The "Why" Behind the Procedure The first and most critical step in any disposal protocol is to correctly characterize the waste. Unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Stance on Laboratory Safety

Part 1: Waste Characterization - The "Why" Behind the Procedure

The first and most critical step in any disposal protocol is to correctly characterize the waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]

For a novel or sparsely documented compound like 1-(Thiophen-2-ylmethyl)-1,4-diazepane, a conservative approach is mandated.

  • Structural Class & Assumed Toxicity: The compound belongs to the diazepane and thiophene families.[2] While specific toxicological data is absent, many heterocyclic amines and related novel psychoactive substances (NPS) can exhibit biological activity and potential toxicity.[3][4] The precautionary principle dictates that any research chemical with an unknown toxicological profile should be handled and disposed of as hazardous waste.

  • Regulatory Mandate: The EPA and OSHA require that a hazardous waste determination be made for all chemical waste generated.[5][6] In the absence of definitive data, treating the substance as hazardous is the only path to compliance.

Therefore, all waste containing 1-(Thiophen-2-ylmethyl)-1,4-diazepane, including pure unused compound, contaminated solutions, and rinsates, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]

Part 2: Essential Safety Protocols & Personal Protective Equipment (PPE)

Before handling any chemical waste, ensuring personal safety is paramount. The following PPE is mandatory based on standard laboratory practices for handling chemicals of unknown but potential hazards.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles or a face shield.Protects against splashes of liquid waste, which may be irritating or corrosive.[8]
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against direct skin contact. Always inspect gloves before use and use proper removal techniques to avoid contamination.[8][9]
Body Protection A standard, full-length laboratory coat.Protects skin and personal clothing from contamination.[10]
Work Area Chemical Fume HoodAll handling and preparation of the waste for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]

Part 3: The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a clear, logical sequence for the safe accumulation and disposal of 1-(Thiophen-2-ylmethyl)-1,4-diazepane waste. This process is designed to comply with EPA regulations for Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of the operator.[7]

DisposalWorkflow A Step 1: Characterize Waste Treat as Hazardous due to unknown toxicity. Do NOT drain dispose. B Step 2: Don Required PPE - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Step 3: Select & Prepare Container - Use a clean, compatible container (e.g., HDPE, Glass). - Ensure it has a secure, screw-top cap. B->C D Step 4: Segregate Waste - Dedicate container solely for this waste stream. - Do NOT mix with incompatible chemicals (e.g., strong oxidizers). C->D E Step 5: Label Container - Affix a 'HAZARDOUS WASTE' label. - Clearly write '1-(Thiophen-2-ylmethyl)-1,4-diazepane' & all components. - Add accumulation start date. D->E F Step 6: Accumulate & Store Safely - Keep container closed when not in use. - Store in designated Satellite Accumulation Area (SAA). - Use secondary containment. E->F G Step 7: Arrange for Final Disposal - When container is full (max 90%) or within one year, contact your institution's Environmental Health & Safety (EHS) office for pickup. F->G

Caption: Disposal workflow for 1-(Thiophen-2-ylmethyl)-1,4-diazepane.

Methodology for Disposal
  • Waste Characterization: As established in Part 1, formally classify all materials contaminated with 1-(Thiophen-2-ylmethyl)-1,4-diazepane as hazardous waste.

  • Don PPE: Before handling the waste, put on all required personal protective equipment as detailed in the table above.

  • Container Selection:

    • Choose a container that is in good condition and compatible with the waste.[11] For solutions, High-Density Polyethylene (HDPE) or borosilicate glass bottles are typically appropriate. Do not use metal containers for potentially acidic or basic solutions.[12]

    • The container must have a secure, leak-proof, screw-on cap.[1]

    • Ensure the container is clean and dry before adding any waste.

  • Waste Segregation:

    • Crucially, do not mix different waste streams. [7] Dedicate a container specifically for 1-(Thiophen-2-ylmethyl)-1,4-diazepane and its associated rinsates (e.g., from a specific solvent like methanol or dichloromethane).

    • Keep this waste stream separate from incompatible chemicals, particularly strong oxidizing agents.[9] While specific reactivity data is unavailable, this is a standard precaution.

  • Proper Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[11]

    • Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly list all contents, including the full chemical name: "1-(Thiophen-2-ylmethyl)-1,4-diazepane". If it is in a solution, list the solvent(s) and estimate the concentrations.

    • Write the date you started accumulating waste in the container.

  • Safe Accumulation and Storage:

    • The waste container must be kept closed at all times, except when you are actively adding waste to it.[13] This prevents the release of vapors and potential spills.

    • Store the container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and clearly marked.[7]

    • Place the container in a secondary containment bin or tray to contain any potential leaks.[14]

  • Final Disposal:

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

    • According to federal guidelines, a waste container can be kept in an SAA for up to one year from the accumulation start date.[7]

    • Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.[15] EHS professionals are trained to handle, transport, and dispose of hazardous waste in accordance with all federal, state, and local regulations.[16]

References

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. U.S. Department of Labor. Retrieved from [Link]

  • ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. U.S. Department of Labor. Retrieved from [Link]

  • NextSDS. (n.d.). 1-BOC-4-(CARBOXY-THIOPHEN-2-YL-METHYL)-[15][17]DIAZEPANE — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Ministry of Environment and Natural Resources, El Salvador. (2000, June 1). Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, February 27). Center for Drug Evaluation and Research - Pharmacology/Toxicology Review. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). 1-(Thiophen-2-ylmethyl)-1,4-diazepane dihydrochloride (CAS No. 1255717-60-2) Suppliers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. Retrieved from [Link]

  • Journal of Analytical and Bioanalytical Techniques. (2024, October 7). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Retrieved from [Link]

  • Basel Convention. (n.d.). Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents. Retrieved from [Link]

  • MDPI. (2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

Sources

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